N-[(furan-2-yl)methyl]-2-{[3-(3-{[(furan-2-yl)methyl]carbamoyl}propyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide
Description
N-[(furan-2-yl)methyl]-2-{[3-(3-{[(furan-2-yl)methyl]carbamoyl}propyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a synthetic compound featuring a quinazolinone core substituted with a sulfanyl-linked butanamide chain and dual furan-2-ylmethyl carbamoyl moieties. Its structure integrates a 3,4-dihydroquinazolin-4-one scaffold, which is known for bioactivity in medicinal chemistry, particularly in enzyme inhibition and antimicrobial applications . The compound’s complexity arises from the fusion of heterocyclic systems (furan and quinazolinone) and its thioether bridge, which may enhance binding interactions with biological targets.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-[4-(furan-2-ylmethylamino)-4-oxobutyl]-4-oxoquinazolin-2-yl]sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5S/c1-2-22(24(32)28-17-19-9-7-15-35-19)36-26-29-21-11-4-3-10-20(21)25(33)30(26)13-5-12-23(31)27-16-18-8-6-14-34-18/h3-4,6-11,14-15,22H,2,5,12-13,16-17H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZOPOKZWFDCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Given the complexity of cellular biochemistry, it is likely that the compound influences multiple pathways, potentially leading to a variety of downstream effects.
Pharmacokinetics
Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME)These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The compound’s interactions with its targets could potentially lead to changes in cellular signaling, gene expression, or other cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Additionally, factors such as the individual’s age, sex, diet, and overall health can influence how a compound is metabolized and excreted.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally and functionally related derivatives. Key criteria include structural motifs , physicochemical properties , synthetic pathways , and bioactivity profiles .
Table 1: Structural and Functional Comparison
*Calculated using ChemDraw and data from .
Key Observations
Structural Diversity: The target compound’s dihydroquinazolinone core distinguishes it from derivatives with imidazo-quinazoline (e.g., ) or simple quinazoline scaffolds. This core may influence conformational flexibility and hydrogen-bonding capacity compared to more rigid systems. The dual furan-2-ylmethyl carbamoyl groups are unique; analogs often substitute furan with aryl (e.g., nitrophenyl in ) or alkoxy groups (e.g., methoxypropyl in ). Furan’s electron-rich nature may enhance π-π stacking in target binding .
Synthetic Complexity: The compound’s synthesis likely involves multi-step coupling reactions, analogous to methods for similar sulfanyl-linked amides (e.g., diazonium salt coupling in ). However, the dual carbamoyl groups necessitate regioselective protection-deprotection steps, increasing synthetic difficulty compared to mono-substituted analogs .
Bioactivity Predictions: While direct bioactivity data for the target compound is absent, structurally related derivatives exhibit antimicrobial and enzyme-inhibitory properties. Molecular networking analysis (cosine scores >0.8) indicates high similarity to bioactive quinazolinones, implying possible overlap in target pathways (e.g., kinase inhibition) .
Computational Similarity Metrics: Tanimoto similarity scores (based on US-EPA CompTox data) for analogs range from 0.65–0.78, reflecting moderate structural overlap. Lower scores arise from divergent substituents (e.g., imidazo-quinazoline vs. dihydroquinazolinone cores) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
